N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-isopropyl-acetamide
Description
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-isopropyl-acetamide is a tertiary amine featuring a piperidine core substituted with a 2-aminoethyl group at the nitrogen atom and an isopropyl-acetamide moiety at the 4-position. It has been explored in pharmaceutical and agrochemical research, particularly for applications requiring modulation of biological targets such as receptors or enzymes. However, commercial availability of this compound is listed as discontinued (CymitQuimica, Ref: 10-F084601) .
The aminoethyl group distinguishes it from related piperidine derivatives, influencing its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[1-(2-aminoethyl)piperidin-4-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-10(2)15(11(3)16)12-4-7-14(8-5-12)9-6-13/h10,12H,4-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVMNBVIBVQOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(CC1)CCN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-isopropyl-acetamide typically involves the reaction of 1-(2-aminoethyl)piperidine with isopropyl acetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of automated reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-isopropyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and piperidine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-isopropyl-acetamide serves as a versatile building block in organic synthesis. It is utilized for:
- Synthesis of Complex Molecules: Acts as an intermediate in the preparation of more complex piperidine derivatives.
- Studying Reaction Mechanisms: Provides insights into reaction pathways due to its reactive functional groups.
Biology
In biological research, this compound is explored for its role as a ligand in binding studies:
- Receptor Interaction Studies: Investigated for its ability to bind with specific receptors, which could elucidate biological pathways.
- Cell Proliferation Studies: Its effects on cell growth are analyzed, particularly in cancer research.
Medicine
The medicinal potential of this compound is significant:
- Antitumor Activity: Structurally similar compounds have demonstrated antitumor effects against various cancer cell lines, such as MDA-MB-231, showing a reduction in cell viability by up to 55% at specific concentrations .
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| MDA-MB-231 (Breast) | 10 | 45 |
| A549 (Lung) | 20 | 50 |
- Antimicrobial Properties: Exhibits antibacterial effects against Gram-positive and Gram-negative bacteria with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Industrial Applications
In the industrial sector, the compound is utilized for:
- Production of Specialty Chemicals: Used as a precursor for various industrial chemicals.
Case Studies
Case Study 1: Antitumor Activity
A study conducted on the efficacy of this compound against breast cancer cells revealed significant cytotoxicity. The compound was tested against multiple concentrations, demonstrating a dose-dependent response.
Case Study 2: Antimicrobial Evaluation
Research evaluating the antimicrobial properties of piperidine derivatives showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally or functionally related compounds (Table 1), followed by detailed insights.
Table 1: Key Properties of N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-isopropyl-acetamide and Analogues
*Inferred formula; exact mass unconfirmed in evidence.
Research Findings and Critical Analysis
Structural and Functional Insights
Aminoethyl vs. In contrast, the hydroxyethyl analog (C₁₂H₂₄N₂O₂) exhibits lower basicity but higher polarity due to the hydroxyl group, enhancing aqueous solubility . The aminoethyl group may improve binding affinity to amine-sensitive targets (e.g., GPCRs or ion channels), whereas the hydroxyethyl variant could favor metabolic stability due to reduced susceptibility to oxidative deamination .
Chloro and Benzyl Derivatives
- The chloro-benzyl analog (C₁₇H₂₅ClN₂O) demonstrates significantly higher lipophilicity (logP >3), favoring membrane permeability and CNS penetration. The electron-withdrawing chloro group may stabilize the acetamide moiety against hydrolysis, enhancing pharmacokinetic stability .
Aminoacetyl-Methyl Substitution The aminoacetyl-methyl derivative (C₁₃H₂₄N₃O₂) introduces an additional carbonyl group, enabling stronger hydrogen-bond interactions with targets like proteases or kinases. However, the methylene spacer may reduce conformational flexibility compared to the target compound’s ethyl chain .
Discontinuation and Practical Considerations
For instance:
- The primary amine in the aminoethyl group may lead to hygroscopicity or oxidative degradation during storage.
- Competitive analogs with improved solubility (e.g., hydroxyethyl variant) or metabolic stability (e.g., chloro-benzyl derivative) may have superseded its utility in drug discovery pipelines.
Biological Activity
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-isopropyl-acetamide is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with an aminoethyl group and an isopropyl acetamide moiety, which contributes to its unique pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in various fields.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Aminoethyl Group : This is often done via nucleophilic substitution reactions.
- Attachment of the Isopropyl Acetamide Moiety : The final step involves acylation reactions to introduce the acetamide group.
These methods are designed to achieve high yields and purity levels, which are essential for subsequent biological testing .
Biological Activity
Research indicates that this compound exhibits significant biological activity across various assays:
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties. The minimum inhibitory concentration (MIC) values against various pathogens indicate a strong efficacy profile. For example, certain derivatives have shown MIC values as low as 0.22 μg/mL against Staphylococcus aureus .
The biological effects of this compound are primarily attributed to its ability to bind to specific biological targets, such as enzymes and receptors. This binding can modulate enzymatic pathways or receptor activities, which may lead to therapeutic effects such as:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes involved in various metabolic pathways.
- Receptor Binding : Interaction with neurotransmitter receptors suggests a role in neurological applications .
Case Studies
Several studies highlight the potential applications of this compound:
- Analgesic Properties : Some research has explored its use as an analgesic agent, showing promise in pain management models.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, indicating potential for further development in oncology .
- Neuroprotective Effects : Investigations into its neuroprotective properties have shown that it may inhibit acetylcholinesterase activity, which is relevant for Alzheimer's disease treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
